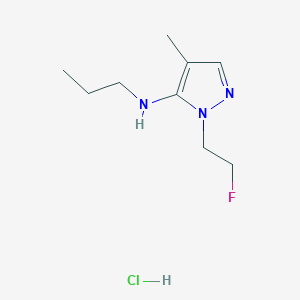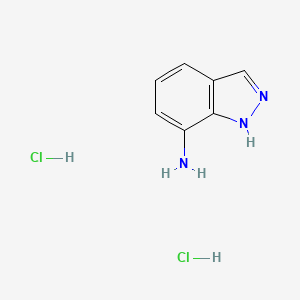![molecular formula C16H22F3N3O2S B12229921 4-({4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1lambda6-thiane-1,1-dione](/img/structure/B12229921.png)
4-({4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1lambda6-thiane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1lambda6-thiane-1,1-dione is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1lambda6-thiane-1,1-dione typically involves multiple steps. One common approach includes the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized using a Friedländer synthesis or other pyridine-forming reactions.
Piperazine Attachment: The piperazine moiety is introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group on the pyridine ring.
Thiane-1,1-dione Formation: The final step involves the formation of the thiane-1,1-dione ring, which can be achieved through cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-({4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce new functional groups such as halides or amines.
Scientific Research Applications
4-({4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1lambda6-thiane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-({4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
1-[2-(trifluoromethyl)pyridin-4-yl]piperazine: A related compound with similar structural features but lacking the thiane-1,1-dione moiety.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl): Another compound with a trifluoromethyl-pyridine core but different substituents.
Uniqueness
4-({4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1lambda6-thiane-1,1-dione is unique due to the presence of both the trifluoromethyl-pyridine and thiane-1,1-dione moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H22F3N3O2S |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
4-[[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]thiane 1,1-dioxide |
InChI |
InChI=1S/C16H22F3N3O2S/c17-16(18,19)14-1-2-15(20-11-14)22-7-5-21(6-8-22)12-13-3-9-25(23,24)10-4-13/h1-2,11,13H,3-10,12H2 |
InChI Key |
CKKVEVPPMXWVCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCC1CN2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-methoxypyridin-4-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine](/img/structure/B12229839.png)
![ethyl[(1-isobutyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B12229840.png)
![1-[(Oxolan-3-yl)methyl]-1,4-diazepane](/img/structure/B12229841.png)
![2-[5-(2-Methoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B12229847.png)

![5-Chloro-2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B12229849.png)



![4-[1-(6-Ethylpyrimidin-4-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12229880.png)
![3-[(1-phenylethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B12229892.png)
![2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B12229904.png)
![N-[(4-fluorophenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride](/img/structure/B12229908.png)
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12229912.png)
